

physical and chemical characteristics of 4-(Thiophen-2-yl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)pyrrolidin-2-one

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An In-depth Technical Guide on 4-(Thiophen-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Thiophen-2-yl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a thiophene group at the 4-position. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **4-(Thiophen-2-yl)pyrrolidin-2-one**, detailed experimental protocols for its synthesis, and an exploration of the potential pharmacological relevance of its structural scaffold based on the activities of related compounds. While direct biological data for the core molecule is limited, this document serves as a foundational resource for researchers interested in exploring its potential in drug discovery and development.

Physicochemical Characteristics

Precise experimental values for the physical properties of **4-(Thiophen-2-yl)pyrrolidin-2-one** are not widely reported in publicly accessible literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled.

Further experimental determination of these properties is recommended for any rigorous research application.

Table 1: Physical and Chemical Properties of **4-(Thiophen-2-yl)pyrrolidin-2-one**

Property	Value	Source
CAS Number	88221-12-9	[1][2]
Molecular Formula	C ₈ H ₉ NOS	[1]
Molecular Weight	167.23 g/mol	[1]
Appearance	Not specified (likely a solid)	-
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported	-
Purity Specification	97%	

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of **4-(Thiophen-2-yl)pyrrolidin-2-one**. While specific spectra for this compound are not readily available in public databases, the expected characteristic signals based on its structure are outlined below.

Table 2: Predicted Spectral Characteristics of **4-(Thiophen-2-yl)pyrrolidin-2-one**

Technique	Expected Characteristics
^1H NMR	Signals corresponding to the protons on the thiophene ring (typically in the aromatic region), and signals for the protons on the pyrrolidinone ring, including the CH_2 and CH groups, and the N-H proton.
^{13}C NMR	Resonances for the carbonyl carbon of the lactam, the carbons of the thiophene ring, and the carbons of the pyrrolidinone ring.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch (around 3200 cm^{-1}), the C=O stretch of the lactam (around 1680 cm^{-1}), and C-H and C=C stretches from the thiophene and pyrrolidinone rings.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (167.23 m/z), along with characteristic fragmentation patterns.

Experimental Protocols

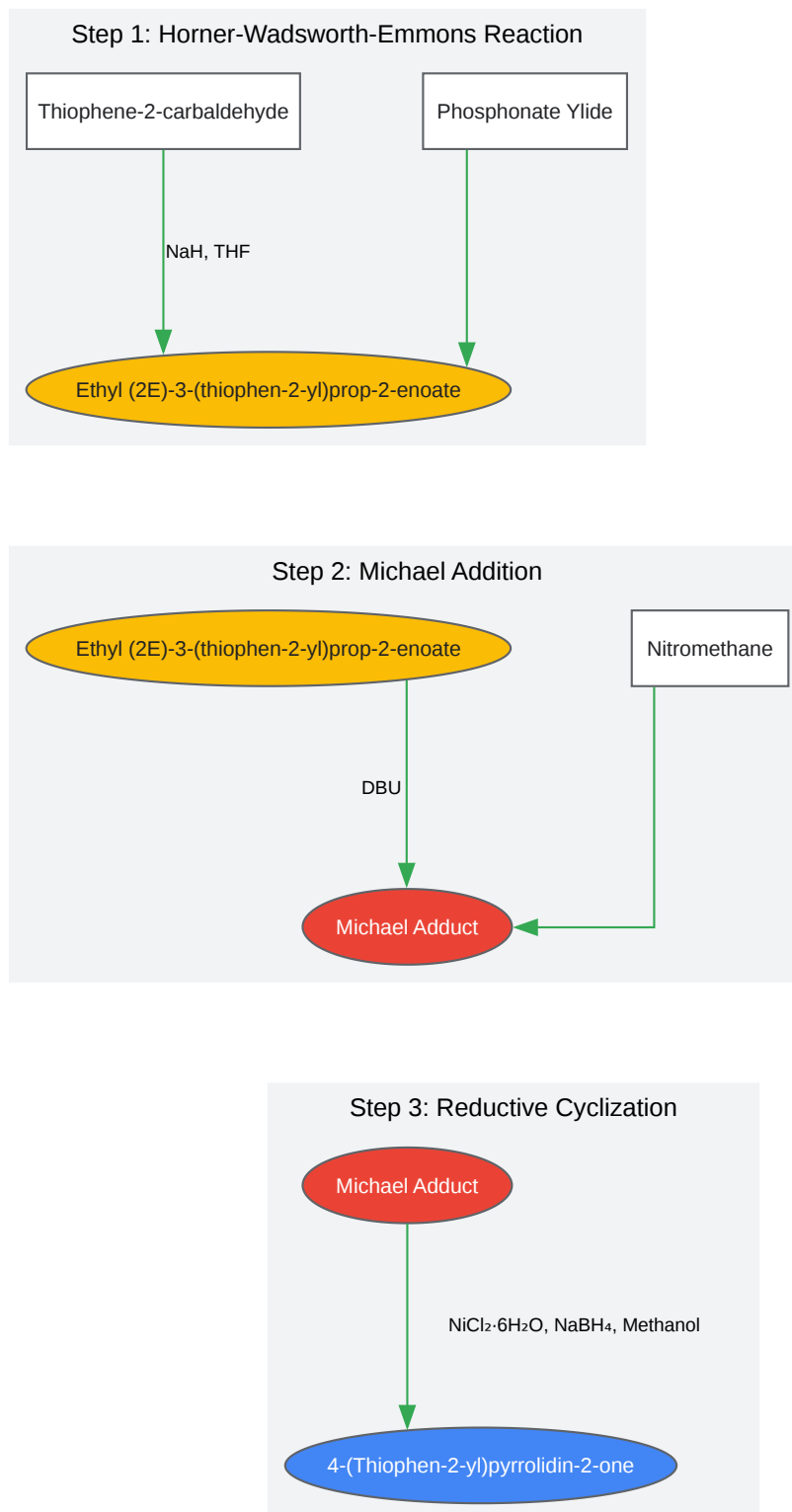
The synthesis of **4-(Thiophen-2-yl)pyrrolidin-2-one** can be achieved through a multi-step process. The following protocol is a detailed methodology for its preparation.

Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one

This synthesis involves a Horner-Wadsworth-Emmons reaction followed by a reductive cyclization.

Diagram 1: Synthetic Pathway for **4-(Thiophen-2-yl)pyrrolidin-2-one**

Synthesis Workflow



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Caption: Synthetic pathway for **4-(Thiophen-2-yl)pyrrolidin-2-one**.

Materials and Reagents:

- Thiophene-2-carbaldehyde
- Ethyl 2-(dimethoxyphosphoryl)acetate
- Sodium hydride (NaH)
- Dry Tetrahydrofuran (THF)
- Nitromethane
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Sodium borohydride (NaBH_4)
- Methanol
- Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

- **Horner-Wadsworth-Emmons Reaction:** To a solution of ethyl 2-(dimethoxyphosphoryl)acetate in dry THF, add sodium hydride portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen ceases. Add thiophene-2-carbaldehyde dropwise and allow the reaction to proceed to completion. The resulting product is ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate.
- **Michael Addition:** Dissolve the ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate in nitromethane and add DBU as a catalyst. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- **Reductive Cyclization:** Dissolve the product from the Michael addition in methanol. Add nickel(II) chloride hexahydrate, followed by the portion-wise addition of sodium borohydride at 0 °C. This effects the reduction of the nitro group and subsequent cyclization to form the lactam ring.

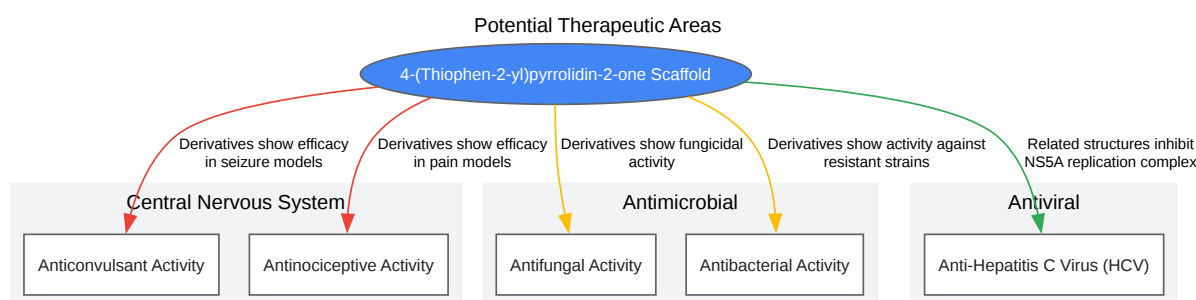
- **Workup and Purification:** After the reaction is complete, perform a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to yield **4-(Thiophen-2-yl)pyrrolidin-2-one**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological and Pharmacological Relevance

While there is a lack of direct biological studies on **4-(thiophen-2-yl)pyrrolidin-2-one**, the thiophene and pyrrolidinone moieties are present in numerous biologically active compounds. This suggests that the core structure is a valuable scaffold for medicinal chemistry.

Diagram 2: Potential Therapeutic Areas for Thiophene-Pyrrolidinone Derivatives



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Caption: Potential therapeutic applications based on derivatives.

Derivatives of the thiophene-pyrrolidinone scaffold have demonstrated a range of biological activities:

- **Anticonvulsant and Antinociceptive Activity:** Certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure and antinociceptive properties in preclinical

models. These effects are thought to be mediated, in part, through interaction with voltage-sensitive sodium channels.[3][4]

- **Antifungal Activity:** N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess excellent fungicidal activity against cucumber downy mildew.
- **Antiviral Activity:** The pyrrolidine ring is a component of samatasvir, an experimental drug for the treatment of hepatitis C that inhibits the viral NS5A replication complex.
- **Antibacterial Activity:** Thiophene derivatives have been investigated for their activity against drug-resistant Gram-negative bacteria.

These findings suggest that **4-(thiophen-2-yl)pyrrolidin-2-one** could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases.

Future Directions

The full potential of **4-(thiophen-2-yl)pyrrolidin-2-one** as a pharmacophore remains to be explored. Future research should focus on:

- **Comprehensive Physicochemical Profiling:** Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is necessary for its proper handling and formulation.
- **Full Spectral Characterization:** Acquisition and detailed analysis of ^1H NMR, ^{13}C NMR, IR, and mass spectra are essential for creating a complete reference for this compound.
- **Biological Screening:** The compound should be subjected to a broad range of in vitro biological screens to identify potential targets and therapeutic areas. This could include assays for CNS activity, antimicrobial activity, and antiviral activity, given the known properties of its derivatives.
- **Analogue Synthesis and Structure-Activity Relationship (SAR) Studies:** Synthesis of a library of derivatives with modifications at the thiophene and pyrrolidinone rings would allow for the exploration of SAR and the optimization of any identified biological activity.

Conclusion

4-(Thiophen-2-yl)pyrrolidin-2-one is a readily synthesizable heterocyclic compound. While its specific physical and biological properties are not yet well-documented, its structural components are features of many pharmacologically active molecules. This technical guide consolidates the currently available information and provides a roadmap for future research into this promising chemical scaffold. The detailed synthetic protocol and the overview of the biological activities of related compounds offer a solid foundation for its further investigation in the field of drug discovery.

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